4-(bromomethyl)-4-(difluoromethyl)oxane
Description
4-(Bromomethyl)-4-(difluoromethyl)oxane is a substituted oxane derivative featuring both bromomethyl (-CH2Br) and difluoromethyl (-CF2H) groups at the 4-position of the tetrahydropyran (oxane) ring.
Properties
CAS No. |
2751610-84-9 |
|---|---|
Molecular Formula |
C7H11BrF2O |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of 4-(Bromomethyl)-4-(Difluoromethyl)Oxane and Analogs
Reactivity and Functional Group Impact
- Bromomethyl vs. Methyl : The bromine atom in 4-(bromomethyl)-4-methyloxane enhances electrophilicity, enabling nucleophilic substitution (e.g., SN2 reactions), whereas the methyl group in analogs like 4-methyloxane lacks such reactivity.
- Difluoromethyl vs. Trifluoromethyl : Difluoromethyl (-CF2H) offers partial fluorination, balancing hydrophobicity and metabolic stability compared to trifluoromethyl (-CF3) groups, which are more electronegative and resistant to oxidation .
- Dual Halogenation : 4-Bromo-4-(bromomethyl)oxane exhibits dual reactivity sites, facilitating sequential functionalization in synthesis, though its higher molecular weight (257.95 vs. 237.07 for the difluoromethyl analog) may reduce solubility.
Physicochemical Properties
- Polarity : The difluoromethyl group increases polarity compared to methyl but less than trifluoromethyl, affecting solubility in polar aprotic solvents (e.g., DMF or acetonitrile).
- Thermal Stability : Fluorinated analogs generally exhibit higher thermal stability. For example, 4,4-difluoro-1-methylcyclohexane decomposes at >200°C, suggesting similar resilience in the difluoromethyl-oxane derivative.
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